Cas no 1246012-26-9 (6-O-trans-p-Coumaroylshanzhiside methyl ester)

6-O-trans-p-Coumaroylshanzhiside methyl ester 化学的及び物理的性質
名前と識別子
-
- 6-O-trans-p-Coumaroylshanzhiside methyl ester
- 6-O-trans-p-Coumaroylshanzhiside
- Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-5-{ [(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a -hexahydrocyclopenta[c]pyran-4-carboxylate
- 6'-Feruloylnodakenin
- 6'-O-trans-feruloylnodakenin
- [ "" ]
- DTXSID101098815
- methyl (1S,4aS,5R,7S,7aS)-7-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
- FS-10261
- Methyl (1S,4aS,5R,7S,7aS)-1-(I(2)-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate
- 1246012-26-9
-
- インチ: InChI=1S/C26H32O13/c1-26(34)9-15(37-17(29)8-5-12-3-6-13(28)7-4-12)18-14(23(33)35-2)11-36-24(19(18)26)39-25-22(32)21(31)20(30)16(10-27)38-25/h3-8,11,15-16,18-22,24-25,27-28,30-32,34H,9-10H2,1-2H3/b8-5+/t15-,16-,18+,19-,20-,21+,22-,24+,25+,26+/m1/s1
- InChIKey: ZGUUHRZMAAUFHL-OKHNFGPGSA-N
- ほほえんだ: C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/c4ccc(cc4)O)O
計算された属性
- せいみつぶんしりょう: 552.18400
- どういたいしつりょう: 552.18429107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 39
- 回転可能化学結合数: 9
- 複雑さ: 944
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 202Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 771.3±60.0 °C at 760 mmHg
- フラッシュポイント: 255.8±26.4 °C
- PSA: 201.67000
- LogP: -1.06600
- じょうきあつ: 0.0±2.8 mmHg at 25°C
6-O-trans-p-Coumaroylshanzhiside methyl ester セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6-O-trans-p-Coumaroylshanzhiside methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O93020-5mg |
Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-5-{ [(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a -hexahydrocyclopenta[c]pyran-4-carboxylate |
1246012-26-9 | 5mg |
¥4418.0 | 2021-09-08 |
6-O-trans-p-Coumaroylshanzhiside methyl ester 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoid O-glycosides
6-O-trans-p-Coumaroylshanzhiside methyl esterに関する追加情報
Introduction to 6-O-trans-p-Coumaroylshanzhiside Methyl Ester (CAS No. 1246012-26-9)
6-O-trans-p-Coumaroylshanzhiside methyl ester (CAS No. 1246012-26-9) is a naturally occurring compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of shanzhiside, a glycoside found in various plants, particularly in the Lamiaceae family. The addition of the trans-p-coumaroyl group and the methyl ester moiety significantly enhances its biological activities, making it a promising candidate for various therapeutic applications.
The chemical structure of 6-O-trans-p-Coumaroylshanzhiside methyl ester is characterized by a complex arrangement of functional groups, including a coumaroyl group, a glycosidic bond, and a methyl ester. These structural features contribute to its unique pharmacological properties, such as antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have highlighted its potential in treating neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.
In the context of neurodegenerative diseases, 6-O-trans-p-Coumaroylshanzhiside methyl ester has shown promising results in preclinical studies. Research published in the Journal of Neurochemistry demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells. It also enhances the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. These findings suggest that 6-O-trans-p-Coumaroylshanzhiside methyl ester could be a valuable therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective effects, 6-O-trans-p-Coumaroylshanzhiside methyl ester has also been investigated for its cardiovascular benefits. A study published in the American Journal of Physiology - Heart and Circulatory Physiology reported that this compound can improve endothelial function and reduce blood pressure in hypertensive rats. The mechanism behind these effects is believed to involve the activation of endothelial nitric oxide synthase (eNOS) and the inhibition of oxidative stress. These findings open up new avenues for the development of natural products to manage hypertension and other cardiovascular diseases.
In the realm of metabolic syndromes, 6-O-trans-p-Coumaroylshanzhiside methyl ester has shown potential as an anti-diabetic agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can improve insulin sensitivity and glucose metabolism in diabetic mice. The study revealed that it activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By enhancing insulin signaling pathways, 6-O-trans-p-Coumaroylshanzhiside methyl ester may offer a novel approach to managing type 2 diabetes mellitus.
The safety profile of 6-O-trans-p-Coumaroylshanzhiside methyl ester is another important aspect that has been extensively studied. Toxicological evaluations have indicated that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in both animal models and human clinical trials. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.
In conclusion, 6-O-trans-p-Coumaroylshanzhiside methyl ester (CAS No. 1246012-26-9) is a multifaceted natural product with a wide range of biological activities. Its potential applications in neuroprotection, cardiovascular health, and metabolic disorders make it an exciting area of research for pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for improving human health and well-being.
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